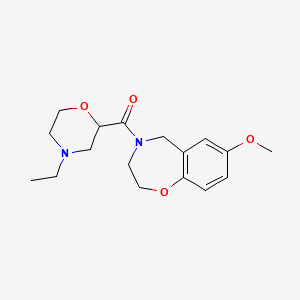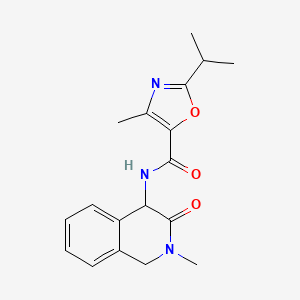
2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone, also known as DMXAA, is a synthetic small molecule that has been studied for its potential anti-cancer properties. DMXAA was first synthesized in the 1990s by scientists at the Auckland Cancer Society Research Centre in New Zealand. Since then, it has been the subject of numerous scientific studies, with researchers investigating its synthesis, mechanism of action, and potential applications in cancer treatment.
Mechanism of Action
The exact mechanism of action of 2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone is not fully understood, but it is thought to involve the activation of the immune system and the induction of tumor necrosis. This compound has been shown to stimulate the production of cytokines, which are proteins that play a role in the immune response. It is thought that the cytokines produced by this compound may help to activate immune cells, such as macrophages and natural killer cells, which can then attack cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In preclinical studies, this compound has been shown to increase the production of cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interferon-alpha (IFN-alpha). This compound has also been shown to induce tumor necrosis, which is the death of cancer cells due to lack of blood supply. Additionally, this compound has been shown to inhibit the growth of new blood vessels in tumors, which can help to prevent the spread of cancer.
Advantages and Limitations for Lab Experiments
One advantage of 2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone in lab experiments is its potential as an anti-cancer agent. This compound has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, making it a promising candidate for cancer treatment. However, one limitation of this compound is its toxicity. This compound has been shown to have toxic effects in some animal studies, and its toxicity in humans is not fully understood. Additionally, this compound has been shown to have limited solubility in water, which can make it difficult to administer in certain settings.
Future Directions
There are several potential future directions for research on 2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone. One area of interest is the development of more effective synthesis methods for this compound, which could help to improve its availability and reduce its cost. Another area of interest is the investigation of this compound in combination with other anti-cancer agents, such as chemotherapy and radiation therapy. Additionally, researchers may continue to investigate the mechanism of action of this compound in order to better understand its potential as an anti-cancer agent.
Synthesis Methods
2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone can be synthesized through a multi-step process that involves the reaction of various chemical compounds. The synthesis method typically involves the reaction of 2-amino-5-chlorobenzoxazole with 2-bromo-2-methylpropionic acid, followed by the reaction of the resulting compound with morpholine and ethyl chloroformate. The final product is then purified through various chromatography techniques.
Scientific Research Applications
2-(8-Chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone has been studied for its potential as an anti-cancer agent. In preclinical studies, this compound has been shown to induce tumor necrosis and inhibit the growth of various types of cancer cells, including melanoma, lung cancer, and breast cancer cells. This compound has also been shown to enhance the effects of chemotherapy and radiation therapy in cancer treatment.
properties
IUPAC Name |
2-(8-chloro-2-methyl-2,3-dihydro-1,4-benzoxazin-4-yl)-1-morpholin-4-ylethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19ClN2O3/c1-11-9-18(10-14(19)17-5-7-20-8-6-17)13-4-2-3-12(16)15(13)21-11/h2-4,11H,5-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEVBZQYDBBTSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=C(O1)C(=CC=C2)Cl)CC(=O)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1-(2,2-Difluoroethyl)piperidin-4-yl]-(3-methyl-2,3-dihydropyrido[2,3-b][1,4]oxazin-1-yl)methanone](/img/structure/B7358392.png)
![6-Methoxy-3-methyl-4-[3-(4-methylpyrazol-1-yl)propanoyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B7358393.png)
![2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-6-yl-[2-(1H-pyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B7358404.png)
![Oxepan-4-yl-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]methanone](/img/structure/B7358406.png)

![2-(5-Methyloxolan-2-yl)-1-[8-(trifluoromethyl)-2,3-dihydro-1,4-benzoxazin-4-yl]ethanone](/img/structure/B7358416.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-6-yl)propanamide](/img/structure/B7358424.png)
![2-(3-cyano-5-fluorophenyl)-2-methyl-N-(5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)propanamide](/img/structure/B7358432.png)
![3-[(3-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepin-5-yl)methyl]benzonitrile](/img/structure/B7358434.png)

![2-(5-methyl-1,3,4-oxadiazol-2-yl)-N-[1-(trifluoromethyl)-2,3-dihydroinden-1-yl]acetamide](/img/structure/B7358454.png)
![5-[2-(1-Ethylpyrazol-4-yl)acetyl]-1,3-dimethyl-3,4-dihydro-1,5-benzodiazepin-2-one](/img/structure/B7358473.png)
